N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is an organic compound that belongs to the class of phosphoramidites. It is characterized by the presence of a benzodioxaphosphol ring system and two benzyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine can be synthesized through the reaction of diisopropylphosphoramidous dichloride with benzyl alcohol. The reaction typically involves the use of solvents such as tetrahydrofuran and triethylamine as a base. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidites .
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine has several scientific research applications:
Chemistry: It is used as a phosphitylating agent in the synthesis of phosphopeptides and nucleotide analogs.
Biology: The compound is utilized in the study of cellular signaling pathways involving phosphoinositides.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its ability to act as a phosphitylating agent. It can transfer its phosphoramidite group to nucleophiles, forming phosphoramidate bonds. This mechanism is crucial in the synthesis of phosphopeptides and nucleotide analogs. The molecular targets include enzymes and receptors involved in phosphorylation pathways .
Vergleich Mit ähnlichen Verbindungen
- Dibenzyl N,N-diisopropylphosphoramidite
- Dibenzylamine
- N,N-Dibenzylaniline
Comparison: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is unique due to its benzodioxaphosphol ring system, which imparts distinct chemical properties compared to other phosphoramidites. Its ability to form stable phosphoramidate bonds makes it particularly useful in synthetic applications. In contrast, compounds like dibenzylamine and N,N-dibenzylaniline lack the phosphoramidite functionality and are used in different contexts .
Eigenschaften
CAS-Nummer |
877659-99-9 |
---|---|
Molekularformel |
C20H18NO2P |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
N,N-dibenzyl-1,3,2-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C20H18NO2P/c1-3-9-17(10-4-1)15-21(16-18-11-5-2-6-12-18)24-22-19-13-7-8-14-20(19)23-24/h1-14H,15-16H2 |
InChI-Schlüssel |
YRHRGMTZTPCOHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)P3OC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.